(1E)-N-Methyloctan-1-imine
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Overview
Description
(1E)-N-Methyloctan-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyloctan-1-imine typically involves the reaction of octanal with methylamine under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Octanal+Methylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Methyloctan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
(1E)-N-Methyloctan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Methyloctan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Methylhexan-1-imine
- (1E)-N-Methylheptan-1-imine
- (1E)-N-Methylnonan-1-imine
Uniqueness
(1E)-N-Methyloctan-1-imine is unique due to its specific chain length and the position of the imine group, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications.
Properties
CAS No. |
53106-86-8 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-methyloctan-1-imine |
InChI |
InChI=1S/C9H19N/c1-3-4-5-6-7-8-9-10-2/h9H,3-8H2,1-2H3 |
InChI Key |
PGBPQOQOXGQJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=NC |
Origin of Product |
United States |
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